molecular formula C20H24N2O2 B15354702 N-benzyl-3-(piperidin-4-ylmethoxy)benzamide

N-benzyl-3-(piperidin-4-ylmethoxy)benzamide

Cat. No.: B15354702
M. Wt: 324.4 g/mol
InChI Key: GJCSEBICJWQQLQ-UHFFFAOYSA-N
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Description

N-benzyl-3-(piperidin-4-ylmethoxy)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a benzyl group and a piperidin-4-ylmethoxy moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(piperidin-4-ylmethoxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(piperidin-4-ylmethoxy)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-3-(piperidin-4-ylmethoxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: this compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, analgesic, or antitumor agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various synthesis processes.

Mechanism of Action

The mechanism by which N-benzyl-3-(piperidin-4-ylmethoxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • N-benzyl-3-(piperidin-4-ylmethoxy)benzamide: The compound .

  • N-benzyl-3-(piperidin-4-ylmethoxy)benzene: A structurally similar compound with a benzene ring instead of a benzamide core.

  • N-benzyl-3-(piperidin-4-ylmethoxy)acetamide: Another related compound with an acetamide group instead of a benzamide group.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-benzyl-3-(piperidin-4-ylmethoxy)benzamide

InChI

InChI=1S/C20H24N2O2/c23-20(22-14-16-5-2-1-3-6-16)18-7-4-8-19(13-18)24-15-17-9-11-21-12-10-17/h1-8,13,17,21H,9-12,14-15H2,(H,22,23)

InChI Key

GJCSEBICJWQQLQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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